molecular formula C20H25N3O3S2 B2748058 propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 878123-19-4

propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2748058
CAS No.: 878123-19-4
M. Wt: 419.56
InChI Key: NZTPJXGGQNNADT-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a pyrimidine derivative with a fused pyrido[2,3-d]pyrimidine core. Its structure features a propan-2-yl ester group at position 6, a butylsulfanyl substituent at position 2, a methyl group at position 7, and a thiophen-2-yl moiety at position 3. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name

propan-2-yl 2-butylsulfanyl-7-methyl-4-oxo-5-thiophen-2-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S2/c1-5-6-9-28-20-22-17-16(18(24)23-20)15(13-8-7-10-27-13)14(12(4)21-17)19(25)26-11(2)3/h7-8,10-11,15H,5-6,9H2,1-4H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTPJXGGQNNADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC(C)C)C3=CC=CS3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is to start with the pyrido[2,3-d]pyrimidine core and introduce the thienyl and butylthio groups through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can also be employed to enhance the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Butylsulfanyl Group

The butylsulfanyl (-S-C₄H₉) moiety at position 2 is susceptible to nucleophilic displacement under basic or metal-catalyzed conditions. For example:

  • Reaction with Amines :
    In a study of structurally analogous pyrido[2,3-d]pyrimidines, the sulfanyl group underwent substitution with primary/secondary amines (e.g., morpholine, piperidine) in the presence of CuI/DMF at 80°C, yielding 2-amino derivatives .

  • Oxidative Replacement :
    Oxidation with H₂O₂/acetic acid converts -S- to -SO₂-, enabling subsequent displacement by nucleophiles like hydroxylamine .

Table 1: Nucleophilic Substitution Reactions

Reagent/ConditionsProductYield (%)Reference
Morpholine, CuI, DMF, 80°C2-Morpholinyl derivative72
H₂O₂/HOAc → NH₂OH2-Hydroxylamino-SO₂-pyrido-pyrimidine65

Ester Hydrolysis and Functionalization

The isopropyl ester at position 6 undergoes hydrolysis to form a carboxylic acid, which can be further derivatized:

  • Acid-Catalyzed Hydrolysis :
    Treatment with HCl/EtOH (reflux, 12 h) cleaves the ester to yield the free carboxylic acid .

  • Amide Formation :
    The acid intermediate reacts with EDCl/HOBt and amines (e.g., aniline) to form amides.

Table 2: Ester Transformations

ReactionConditionsProductYield (%)Reference
Hydrolysis6M HCl, EtOH, reflux, 12h6-Carboxylic acid85
Amide CouplingEDCl/HOBt, DMF, RT, 24h6-Anilide derivative68

Thiophene Ring Functionalization

The thiophen-2-yl group at position 5 participates in electrophilic substitution:

  • Halogenation :
    POCl₃/PCl₅ at 100°C introduces chlorine at the 5-position of the thiophene ring .

  • Nitration :
    HNO₃/H₂SO₄ generates nitro-thiophene derivatives, which are precursors for Suzuki couplings .

Pyrido[2,3-d]pyrimidine Core Modifications

  • Oxidation at C4 :
    The 4-oxo group remains stable under mild conditions but can be reduced to 4-hydroxy using NaBH₄/MeOH .

  • Ring Expansion :
    Reaction with DMF-DMA (dimethylformamide dimethyl acetal) at 120°C introduces a dimethylamino-methylene group, forming fused quinazoline analogs .

Photochemical and Thermal Stability

  • Photodegradation :
    UV irradiation (254 nm) in MeCN induces cleavage of the thiophene-pyrimidine bond, forming fragmented aldehydes.

  • Thermal Rearrangement :
    Heating above 200°C in DMSO triggers cycloreversion, yielding thiophene-2-carboxamide intermediates .

Catalytic Cross-Coupling Reactions

The brominated analog of Compound X (synthesized via Br₂/FeCl₃) undergoes Pd-catalyzed couplings:

  • Suzuki-Miyaura :
    With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane) to form biaryl derivatives .

  • Sonogashira :
    With terminal alkynes (CuI, PdCl₂) to install alkynyl groups .

Biological Activity Implications

Derivatives of Compound X synthesized via these reactions show:

  • Kinase Inhibition : 2-Morpholinyl analogs exhibit IC₅₀ = 12 nM against CDK4 .

  • Antimicrobial Activity : Nitro-thiophene derivatives inhibit S. aureus (MIC = 2 µg/mL) .

Scientific Research Applications

Chemistry

Propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate serves as a valuable reagent in organic synthesis. It can facilitate:

  • Synthesis of Complex Molecules : The compound can be utilized as a precursor for synthesizing more complex organic molecules through various reactions such as oxidation and substitution.

Biology

The compound's structural features allow it to interact with biological systems:

  • Biological Activity Studies : Preliminary studies suggest that it may exhibit antibacterial and antifungal properties. Research is ongoing to explore its interactions with specific biological targets, including enzymes and receptors involved in disease mechanisms.

Medicine

There is significant interest in the medicinal applications of this compound:

  • Potential Drug Candidate : Research is being conducted to evaluate its efficacy against various diseases, including cancer and infectious diseases. Its mechanism of action involves modulation of biological pathways through interactions with molecular targets.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Study 2: Cancer Research

In vitro studies have shown that the compound has cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction in cancer cells via the modulation of apoptotic pathways. Further research is required to elucidate its full therapeutic potential.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for organic synthesisUsed in multi-step reactions to create complex molecules
BiologyStudy of biological interactionsExhibits antibacterial activity against various strains
MedicineDrug candidate explorationInduces apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituents (Positions) Core Structure Pharmacological Relevance
Propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate (Target) 2: Butylsulfanyl; 5: Thiophen-2-yl; 6: Propan-2-yl ester Pyrido[2,3-d]pyrimidine Not explicitly reported; inferred from pyrimidine bioactivity
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5: 4-Bromophenyl; 6: Ethyl ester Thiazolo[3,2-a]pyrimidine Antimicrobial activity
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2: Trimethoxybenzylidene; 5: Phenyl; 6: Ethyl ester Thiazolo[3,2-a]pyrimidine Anticancer potential
6-Amino-5-(4-chlorophenyl)-4,8-diphenyl-2-thioxo-2,5-dihydro-1H-pyrido[3′,2′:5,6]pyrano[2,3-d]pyrimidine-7-carbonitrile 2: Thioxo; 5: 4-Chlorophenyl; 6: Cyano Pyrano[2,3-d]pyrimidine Not reported

Key Observations:

  • Core Structure Differences: The target compound’s pyrido[2,3-d]pyrimidine core distinguishes it from thiazolo- or pyrano-fused analogues. This influences π-π stacking and hydrogen-bonding capabilities, which are critical for molecular recognition in biological systems .
  • Substituent Effects: Butylsulfanyl (Target) vs. However, thioxo-containing compounds (e.g., ) may exhibit stronger hydrogen-bonding interactions due to sulfur’s electronegativity. Thiophen-2-yl vs. Halogenated Aryl Groups: The thiophen-2-yl moiety introduces aromatic heterocyclic character, which may modulate electronic effects differently than bromo- or chlorophenyl groups. Ester Groups: The propan-2-yl ester in the target compound may confer slower hydrolysis rates compared to ethyl esters (e.g., ), affecting metabolic stability.

Crystallographic and Physicochemical Properties

Crystal structure data for the target compound are unavailable in the provided evidence. However, comparisons can be drawn from related pyrimidine derivatives:

  • Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate : Crystal System: Monoclinic (P21/n), with unit cell dimensions a = 7.5363 Å, b = 18.178 Å, c = 16.973 Å. Hydrogen Bonding: C–H···O interactions form molecular chains along the c-axis, stabilizing the crystal lattice. Dihedral Angles: The thiazolopyrimidine ring forms an 80.94° angle with the benzene ring, indicating significant puckering and steric hindrance .

The target compound’s thiophen-2-yl and butylsulfanyl groups likely introduce greater conformational flexibility compared to the rigid trimethoxybenzylidene group in . This could reduce crystallinity but improve solubility in organic solvents.

Biological Activity

The compound propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a member of a class of heterocyclic compounds that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C15H19N3O3S\text{C}_{15}\text{H}_{19}\text{N}_3\text{O}_3\text{S}

It features a pyrido[2,3-d]pyrimidine core with various substituents that may influence its biological activity. The presence of the butylsulfanyl group and the thiophene moiety is particularly notable for their potential roles in enhancing biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related thiazole derivatives demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that similar mechanisms may be at play in this compound .

Antioxidant Properties

Antioxidant activity is another important aspect of this compound's profile. Compounds containing thiophene rings have been reported to scavenge free radicals effectively. This property is crucial for mitigating oxidative stress-related damage in biological systems. The antioxidant mechanism often involves the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) .

Anticancer Potential

Several studies have highlighted the anticancer potential of pyrido[2,3-d]pyrimidine derivatives. For instance, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest. The specific pathways activated by this compound remain to be fully elucidated but are hypothesized to involve modulation of signaling pathways associated with tumor growth .

The precise mechanisms through which this compound exerts its biological effects are not fully characterized. However, it is believed that the compound may interact with various cellular targets:

  • Enzyme Inhibition : Similar compounds often act as inhibitors of key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may bind to specific receptors influencing cellular signaling.
  • DNA Interaction : Some derivatives have shown the ability to intercalate DNA or disrupt its function.

Study 1: Antimicrobial Evaluation

A comparative study evaluated the antimicrobial efficacy of various pyrido[2,3-d]pyrimidine derivatives against standard bacterial strains. The results indicated that modifications to the sulfur-containing side chains significantly enhanced antibacterial potency compared to unmodified counterparts.

Study 2: Antioxidant Assessment

In vitro assays demonstrated that derivatives containing thiophene rings exhibited superior radical scavenging activity compared to controls. The study quantified antioxidant capacity using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialBroad-spectrum efficacy
AntioxidantHigh radical scavenging ability
AnticancerInduction of apoptosis

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidine-6-carboxylate?

  • The synthesis typically involves multi-step reactions, including cyclocondensation of thiourea derivatives with α,β-unsaturated ketones or esters. For example, Biginelli-like reactions under acidic conditions are used to construct the pyrimidine core, followed by functionalization of the thiophen-2-yl and butylsulfanyl groups. Key intermediates are often esterified using propan-2-ol under Mitsunobu conditions or via acid-catalyzed transesterification .

Q. How is the molecular conformation of this compound validated experimentally?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. Parameters such as bond lengths, angles, and torsion angles are compared with computational models (e.g., DFT). For instance, SC-XRD data for analogous pyrido[2,3-d]pyrimidine derivatives revealed a mean C–C bond length of 1.504 Å and R-factors < 0.06, ensuring high structural accuracy .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR resolves substituent positions (e.g., thiophen-2-yl protons at δ 7.2–7.4 ppm). FT-IR confirms carbonyl (C=O at ~1700 cm⁻¹) and sulfanyl (C–S at ~650 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ with <2 ppm error) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the thiophen-2-yl substituent?

  • The thiophen-2-yl group is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Yields are maximized by:

  • Using Pd(PPh₃)₄ as a catalyst (1–5 mol%) in THF/water at 80°C.
  • Pre-activating the thiophen-2-yl boronic acid with K₂CO₃ to enhance reactivity.
  • Monitoring by TLC/HPLC to minimize over-functionalization byproducts .

Q. How do lattice parameters from crystallography data explain discrepancies in solubility predictions?

  • SC-XRD data for related compounds show that tight molecular packing (e.g., density >1.4 g/cm³) due to π-π stacking of the pyrido[2,3-d]pyrimidine core and hydrogen bonding between carbonyl groups reduces solubility in non-polar solvents. Solubility in DMSO vs. water can differ by >3 orders of magnitude, necessitating empirical testing despite computational predictions .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Discrepancies often arise from variations in cell membrane permeability or metabolic stability. Researchers should:

  • Perform parallel assays using isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Validate results with metabolomic profiling (LC-MS) to identify degradation products.
  • Compare data across >3 cell lines to account for transporter expression differences .

Q. How can computational modeling improve the design of derivatives with enhanced target selectivity?

  • Molecular docking (e.g., AutoDock Vina) identifies key interactions between the pyrido[2,3-d]pyrimidine core and target proteins. For example, modifying the butylsulfanyl chain length can reduce off-target binding to cytochrome P450 enzymes, as shown by ΔG values < -8 kcal/mol in docking simulations .

Methodological Considerations

Q. What analytical workflows differentiate isomeric byproducts during synthesis?

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. 2D NMR (NOESY) detects spatial proximity of protons (e.g., thiophen-2-yl vs. pyrimidine protons) to assign stereochemistry. VCD (vibrational circular dichroism) complements SC-XRD for absolute configuration determination .

Q. How do researchers validate the purity of this compound for pharmacological studies?

  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity. Elemental analysis (C, H, N, S) must match theoretical values within ±0.4%. Karl Fischer titration ensures low water content (<0.1% w/w) for hygroscopic batches .

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